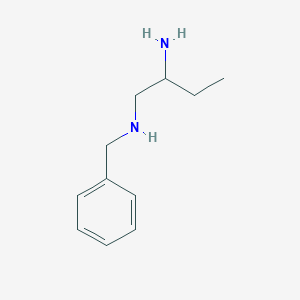(2-Aminobutyl)(benzyl)amine
CAS No.:
Cat. No.: VC17663081
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H18N2 |
|---|---|
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 1-N-benzylbutane-1,2-diamine |
| Standard InChI | InChI=1S/C11H18N2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9,12H2,1H3 |
| Standard InChI Key | DOOLCPGRICHIGU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CNCC1=CC=CC=C1)N |
Introduction
Molecular Characterization and Structural Insights
Chemical Identity and Nomenclature
(2-Aminobutyl)(benzyl)amine is classified as a dialkylamine derivative, bearing both a benzyl group (C₆H₅CH₂–) and a butane-1,2-diamine moiety. Its IUPAC name, 1-N-benzylbutane-1,2-diamine, reflects the substitution pattern: the benzyl group attaches to the primary amine of the butanediamine chain . The molecular formula C₁₁H₁₈N₂ corresponds to a molecular weight of 178.27 g/mol, as calculated from PubChem data .
Stereochemical and Conformational Features
The compound’s structure permits conformational flexibility due to the four-carbon aliphatic chain. The SMILES notation CCC(CNCC1=CC=CC=C1)N illustrates the branching at the second carbon of the butyl chain, where one amine group resides, while the benzyl group attaches via a methylene bridge . Computational models suggest that steric interactions between the benzyl aromatic ring and the aliphatic chain influence preferred conformers, though experimental crystallographic data remain unavailable.
Synthetic Methodologies and Optimization
Industrial and Laboratory Routes
While no direct synthesis protocols for (2-Aminobutyl)(benzyl)amine are documented in the reviewed literature, analogous benzylamine derivatives are typically synthesized via reductive amination or alkylation strategies . For example:
-
Reductive amination: Reaction of benzylamine with ketones or aldehydes in the presence of reducing agents like sodium cyanoborohydride.
-
Alkylation: Treatment of benzylamine with alkyl halides, though this may require protecting groups to prevent over-alkylation.
A plausible route involves the reaction of 1,2-diaminobutane with benzyl bromide under basic conditions, followed by purification via silica gel chromatography . Yields for such reactions typically range from 60–85%, depending on stoichiometric ratios and reaction time .
Purification and Characterization
Crude products are purified using flash column chromatography (5–30% ethyl acetate in hexane) . Structural confirmation relies on:
-
¹H NMR: Characteristic signals at δ 3.88–4.68 ppm (methylene protons adjacent to amines) and δ 1.40–1.70 ppm (aliphatic chain protons) .
-
¹³C NMR: Peaks at δ 42.25–52.57 ppm (methylene carbons bonded to nitrogen) .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 178.27 confirms the molecular formula .
Physicochemical Properties and Reactivity
Acid-Base Behavior and pKa Estimation
The compound contains two ionizable amine groups. Using Williams pKa data , the primary aliphatic amine (butane-1,2-diamine moiety) likely has a pKa of ~10.5–11.0, while the secondary amine (benzyl-substituted) exhibits a lower pKa of ~9.0–9.5 due to reduced electron density . These values suggest high solubility in acidic aqueous media, with decreased solubility at neutral or basic pH.
Solubility and Partition Coefficients
Experimental solubility data are lacking, but computational predictions indicate:
-
LogP (Octanol-Water): ~1.2–1.5, suggesting moderate lipophilicity suitable for membrane penetration.
-
Aqueous Solubility: ~50–100 mg/mL at pH 2, decreasing to <10 mg/mL at pH 7.4.
Applications in Pharmaceutical Development
Drug Precursor and Intermediate
The compound’s dual amine functionality makes it a versatile building block for:
-
Antitubercular agents: Hybrid molecules incorporating nitroimidazole or fluoroquinolone motifs.
-
Antidepressants: Structural analogs of mirtazapine, which shares a benzylamine core .
Coordination Chemistry
The amine groups can act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), enabling applications in catalysis or metallodrug design.
Future Research Directions
-
Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
-
Biological Screening: Evaluation against drug-resistant M. tuberculosis strains and eukaryotic cell lines.
-
Structural Modification: Introduction of electron-withdrawing groups to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume